5-Bromo-2-fluorotoluene 5-Bromo-2-fluorotoluene
Brand Name: Vulcanchem
CAS No.: 51437-00-4
VCID: VC1963904
InChI: InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)Br)F
Molecular Formula: C7H6BrF
Molecular Weight: 189.02 g/mol

5-Bromo-2-fluorotoluene

CAS No.: 51437-00-4

Cat. No.: VC1963904

Molecular Formula: C7H6BrF

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorotoluene - 51437-00-4

Specification

CAS No. 51437-00-4
Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
IUPAC Name 4-bromo-1-fluoro-2-methylbenzene
Standard InChI InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Standard InChI Key VXKYOKPNAXNAFU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)F
Canonical SMILES CC1=C(C=CC(=C1)Br)F

Introduction

Chemical Identity and Structural Information

5-Bromo-2-fluorotoluene is an aromatic compound characterized by a toluene backbone with bromine substitution at the 5-position and fluorine at the 2-position. Its chemical identity is defined by the following parameters:

ParameterInformation
CAS Registry Number51437-00-4
Molecular FormulaC₇H₆BrF
Molecular Weight189.025 g/mol
IUPAC Name4-bromo-1-fluoro-2-methylbenzene
SMILES NotationCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChIKeyVXKYOKPNAXNAFU-UHFFFAOYSA-N

The compound consists of a benzene ring with a methyl group, a bromine atom, and a fluorine atom attached at specific positions. This arrangement provides unique chemical reactivity patterns that contribute to its utility in various applications .

Structural Characteristics

The molecular structure of 5-Bromo-2-fluorotoluene features a benzene ring with three substituents: a methyl group, a bromine atom at the para position relative to the fluorine atom, and a fluorine atom ortho to the methyl group. This specific substitution pattern influences its chemical behavior, particularly in electrophilic and nucleophilic substitution reactions .

The presence of both electron-withdrawing groups (bromine and fluorine) creates an electronic distribution that makes the compound particularly suitable for various synthetic transformations. The fluorine atom, being highly electronegative, withdraws electron density through inductive effects, while the bromine atom serves as an excellent leaving group for coupling reactions .

Physical and Chemical Properties

5-Bromo-2-fluorotoluene exhibits distinct physical and chemical properties that determine its behavior in various conditions and reactions.

Physical Properties

PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to light yellow to light orange clear liquid
Boiling PointApproximately 177°C (based on similar compounds)
Flash PointApproximately 73°C
Storage TemperatureRoom temperature (recommended in cool, dark place, <15°C)

The compound exists as a liquid at room temperature and pressure, making it convenient for handling in laboratory and industrial settings. Its moderate boiling point allows for distillation under reasonable conditions, facilitating purification processes .

Chemical Properties and Reactivity

5-Bromo-2-fluorotoluene demonstrates reactivity patterns influenced by its halogen substituents:

  • The bromine atom makes it suitable for metal-catalyzed coupling reactions, particularly Suzuki-Miyaura, Stille, and Negishi couplings.

  • The fluorine atom provides stability to the aromatic ring and can influence regioselectivity in further substitution reactions.

  • The methyl group can undergo oxidation to form carboxylic acid derivatives or radical halogenation to introduce functional groups.

These properties contribute to its versatility as a synthetic intermediate in the preparation of complex organic molecules .

Synthesis Methods

The preparation of 5-Bromo-2-fluorotoluene can be accomplished through several synthetic routes, each with specific advantages depending on the starting materials and desired scale.

Industrial Synthesis

Industrial production typically involves one of the following approaches:

  • Bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Diazotization of 2-fluoro-5-aminotoluene followed by Sandmeyer reaction with copper(I) bromide.

  • Sequential halogenation of toluene followed by regioselective transformations .

Laboratory Scale Synthesis

For research purposes, 5-Bromo-2-fluorotoluene can be synthesized through methods such as:

  • Direct bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator under reflux conditions.

  • Via diazonium salt chemistry, involving the formation and subsequent transformation of appropriately substituted diazonium intermediates .

A laboratory procedure described in literature involves:

  • Dissolution of 2-fluorotoluene in a suitable solvent (such as 1,1,2-Trichloro-1,2,2-trifluoroethane)

  • Addition of the brominating agent at controlled temperature

  • Reaction at 45°C for approximately 5 hours

  • Purification by silica gel flash chromatography .

Alternative Synthetic Approaches

Recent patent literature describes approaches to the synthesis of related compounds that could be adapted for 5-Bromo-2-fluorotoluene:

  • Reactions involving transition metal catalysts such as palladium compounds

  • Methods utilizing potassium fluoride and specialized catalysts for fluorination

  • Halogen exchange reactions for introducing the fluorine atom .

These methods continue to evolve as researchers seek more efficient, selective, and environmentally friendly synthetic routes.

Applications and Uses

5-Bromo-2-fluorotoluene serves as a valuable intermediate in numerous applications across multiple industries.

Pharmaceutical Development

In pharmaceutical synthesis, this compound functions as a key building block for various drugs and drug candidates:

  • The bromine atom provides a site for cross-coupling reactions to introduce complex substituents.

  • The fluorine atom enhances metabolic stability and modifies pharmacokinetic properties of final drug molecules.

  • The specific substitution pattern creates a scaffold for developing compounds with specific biological activities .

Material Science Applications

In materials science, 5-Bromo-2-fluorotoluene contributes to the development of:

  • Advanced polymers with specialized properties

  • Coatings with enhanced durability and resistance to environmental factors

  • Specialty materials for electronic applications .

Agricultural Chemical Development

The compound plays a role in agrochemical research:

  • As a starting material for herbicides and pesticides

  • For creating compounds that improve crop protection

  • In developing growth regulators with specific activities .

Role in Organic Synthesis

As a versatile building block in organic synthesis, 5-Bromo-2-fluorotoluene facilitates:

  • Creation of complex aromatic and heteroaromatic structures

  • Introduction of fluorinated motifs into target molecules

  • Development of specialized intermediates for various chemical fields .

Biological Imaging Applications

The compound's properties make it suitable for developing:

  • Fluorescent probes for cellular imaging

  • Diagnostic agents for medical applications

  • Tools for visualizing biological processes .

Research Applications and Future Perspectives

Current Research Trends

Recent research involving 5-Bromo-2-fluorotoluene and related compounds focuses on:

  • Development of cross-coupling methodologies for efficient C-C bond formation

  • Creation of fluorinated pharmaceuticals with improved properties

  • Exploration of novel materials with specialized characteristics

  • Investigation of structure-activity relationships in biological systems .

Analytical Approaches

Modern analytical techniques applied to this compound include:

  • Vibrational spectroscopic studies using density functional theory (DFT)

  • Analysis of molecular structure and stability

  • Investigation of reaction mechanisms and pathways .

Future Research Directions

Potential areas for further research include:

  • Development of more sustainable and environmentally friendly synthetic routes

  • Exploration of novel applications in emerging technologies

  • Investigation of specific biological activities of derivatives

  • Creation of specialized materials for electronics and energy applications .

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